molecular formula C20H21N3O B1613167 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone CAS No. 898782-84-8

3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1613167
CAS No.: 898782-84-8
M. Wt: 319.4 g/mol
InChI Key: DFZFKZOWUPHHRW-UHFFFAOYSA-N
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Description

3’-Cyano-2-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C20H21N3O It is characterized by the presence of a cyano group, a piperazine ring, and a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyano-2-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-methylpiperazine with a benzophenone derivative that contains a cyano group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3’-Cyano-2-(4-methylpiperazinomethyl) benzophenone may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Cyano-2-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of 3’-Cyano-2-(4-methylpiperazinomethyl) benzophenone include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures and the use of inert atmospheres .

Major Products Formed

The major products formed from the reactions of 3’-Cyano-2-(4-methylpiperazinomethyl) benzophenone depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3’-Cyano-2-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Cyano-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and piperazine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The benzophenone core may also play a role in the compound’s photophysical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Cyano-2-(4-methylpiperazinomethyl) benzophenone is unique due to the combination of its cyano group, piperazine ring, and benzophenone core. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-22-9-11-23(12-10-22)15-18-6-2-3-8-19(18)20(24)17-7-4-5-16(13-17)14-21/h2-8,13H,9-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZFKZOWUPHHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643863
Record name 3-{2-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-84-8
Record name 3-{2-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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